molecular formula C11H14FNO3 B14805742 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide

Cat. No.: B14805742
M. Wt: 227.23 g/mol
InChI Key: BPGHGADMGCTNPB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenoxy group attached to a propanamide backbone, with methoxy and methyl groups attached to the nitrogen atom. The presence of the fluorine atom in the phenoxy ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with propanoyl chloride to form 2-fluorophenyl propanoate. This intermediate is then reacted with N-methoxy-N-methylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy ring enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy and methyl groups on the nitrogen atom contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14FNO3/c1-8(11(14)13(2)15-3)16-10-7-5-4-6-9(10)12/h4-8H,1-3H3

InChI Key

BPGHGADMGCTNPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)OC)OC1=CC=CC=C1F

Origin of Product

United States

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